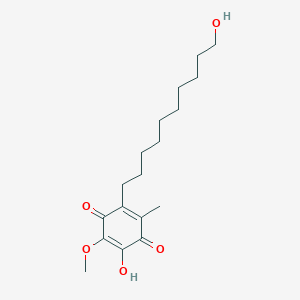

Idebenone Impurity 4

CAS No.:

Cat. No.: VC17508464

Molecular Formula: C18H28O5

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H28O5 |

|---|---|

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 2-hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |

| Standard InChI | InChI=1S/C18H28O5/c1-13-14(16(21)18(23-2)17(22)15(13)20)11-9-7-5-3-4-6-8-10-12-19/h19,22H,3-12H2,1-2H3 |

| Standard InChI Key | JRBMOXLLQGVEIV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)C(=C(C1=O)O)OC)CCCCCCCCCCO |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.42 g/mol |

| CAS Registry Number | 88543-34-4 |

| Melting Point | 112–114°C |

| Solubility | Insoluble in water; soluble in DMSO, ethanol |

| LogP (Octanol-Water) | 3.2 |

Synthetic Pathways and Formation Mechanisms

Idebenone Impurity 4 is generated during the oxidation and alkylation steps of idebenone synthesis. The primary route involves:

-

Partial Oxidation of the Alkyl Side Chain: During the synthesis of idebenone, incomplete oxidation of the C10 side chain leads to the retention of a hydroxyl group, forming Impurity 4 as a byproduct.

-

Methylation Side Reactions: Competing methylation at the C3 position of the quinone ring, instead of the intended C2 position, further contributes to its formation.

Process optimization studies indicate that controlling reaction temperature (<40°C) and using stoichiometric amounts of oxidizing agents (e.g., ) reduce Impurity 4 yields to <0.1% .

Regulatory Status and Compliance

Idebenone Impurity 4 is classified as a Specified Impurity under ICH Q3B guidelines, requiring rigorous control during drug manufacturing. Recent regulatory filings, including the Australian Public Assessment Report for Raxone (idebenone), emphasize the need for validated analytical methods to monitor this impurity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume